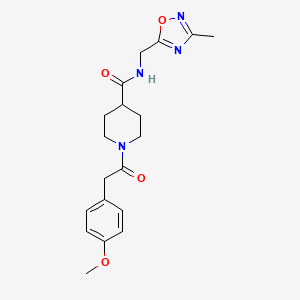
4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of an ethoxy group, a methyl group, and a sulfonamide moiety. Detailed synthetic pathways and reaction conditions are documented in the literature . Notably, the compound has been designed with the aim of targeting tuberculosis (TB).
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of related methylbenzenesulfonamide compounds, highlighting their potential as antagonists for targeting preparations in the prevention of HIV-1 infection. These compounds, including intermediates with pyridine and benzenesulfonyl groups, have been characterized by NMR, MS, IR, and their bioactivity assessed, suggesting their candidacy for drug development (Cheng De-ju, 2015).
Antimicrobial Activity
Another study synthesized new benzenesulfonamide derivatives showing notable antimicrobial activity against various bacteria and fungi. The synthesis process involved condensing ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with 6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide, revealing the potential of these compounds in antimicrobial applications (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Cytotoxic and Inhibitory Effects
A series of compounds incorporating the benzenesulfonamide scaffold were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, crucial for further anti-tumor activity studies, while some exhibited strong inhibition of human cytosolic isoforms of carbonic anhydrase, offering insights into their therapeutic potential in cancer treatment (H. Gul et al., 2016).
Antioxidant and Anti-HCV Activities
Research into celecoxib derivatives has explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Novel sulfonamide derivatives were synthesized, showing promising activities in these areas, particularly highlighting a derivative that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential for therapeutic development (Ş. Küçükgüzel et al., 2013).
Catalytic Hydrocarbon Oxidation
Sulfonated Schiff base copper(II) complexes have been synthesized and characterized, showing capabilities in catalyzing the peroxidative oxidation of cyclic hydrocarbons to corresponding alcohols and ketones. This suggests their potential application in industrial processes related to hydrocarbon oxidation, underlining the versatility of sulfonamide compounds in catalysis (S. Hazra et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-26-18-5-4-17(12-15(18)2)27(24,25)22-13-16-6-10-23(11-7-16)19-14-20-8-9-21-19/h4-5,8-9,12,14,16,22H,3,6-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUYBJSJPUVJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)
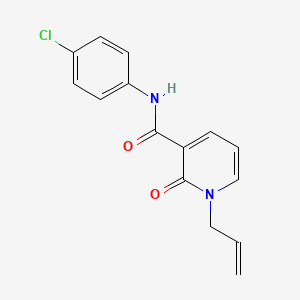


![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
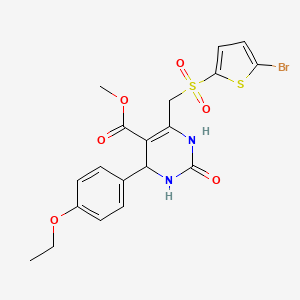
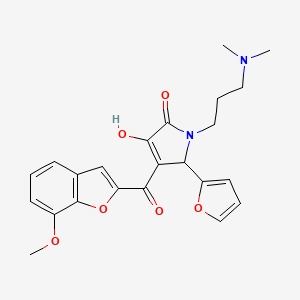

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)
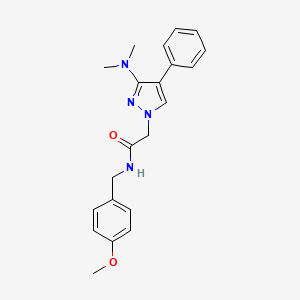
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)
